molecular formula C9H7BrO3 B3012717 3-Bromo-5-formyl-2-methylbenzoic acid CAS No. 2248321-64-2

3-Bromo-5-formyl-2-methylbenzoic acid

Cat. No.: B3012717
CAS No.: 2248321-64-2
M. Wt: 243.056
InChI Key: TYEUSEGPRRUAJN-UHFFFAOYSA-N
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Description

3-Bromo-5-formyl-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the third position, a formyl group at the fifth position, and a methyl group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-formyl-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-methylbenzoic acid followed by formylation. The reaction conditions typically include the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum bromide. The formylation step can be carried out using formylating agents like formic acid or formamide under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and formylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-formyl-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: 3-Bromo-5-carboxy-2-methylbenzoic acid.

    Reduction: 3-Bromo-5-hydroxymethyl-2-methylbenzoic acid.

    Substitution: 3-Methoxy-5-formyl-2-methylbenzoic acid or 3-Cyano-5-formyl-2-methylbenzoic acid.

Scientific Research Applications

3-Bromo-5-formyl-2-methylbenzoic acid has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is utilized in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.

    Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 3-Bromo-5-formyl-2-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The bromine atom and formyl group play crucial roles in its interaction with molecular targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylbenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.

    5-Bromo-2-methylbenzoic acid: Lacks the formyl group and has a different substitution pattern, affecting its chemical properties.

    3-Formyl-2-methylbenzoic acid: Lacks the bromine atom, resulting in different reactivity and applications.

Uniqueness

3-Bromo-5-formyl-2-methylbenzoic acid is unique due to the presence of both bromine and formyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for selective modifications and interactions in various chemical and biological contexts.

Properties

IUPAC Name

3-bromo-5-formyl-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-5-7(9(12)13)2-6(4-11)3-8(5)10/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEUSEGPRRUAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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